molecular formula C24H18ClN3O2 B444600 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE

Cat. No.: B444600
M. Wt: 415.9g/mol
InChI Key: YBCZUCYJZJKVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a chromene structure, and an amine group substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common method is the condensation reaction between 1,2-benzenediamine and an appropriate aldehyde to form the benzimidazole core . This is followed by the introduction of the chromene moiety through a cyclization reaction involving ethoxy-substituted precursors. The final step involves the substitution of the amine group with a 2-chlorophenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE is unique due to its combination of a benzimidazole and chromene structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-8-ethoxychromen-2-imine

InChI

InChI=1S/C24H18ClN3O2/c1-2-29-21-13-7-8-15-14-16(23-26-19-11-5-6-12-20(19)27-23)24(30-22(15)21)28-18-10-4-3-9-17(18)25/h3-14H,2H2,1H3,(H,26,27)

InChI Key

YBCZUCYJZJKVHK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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